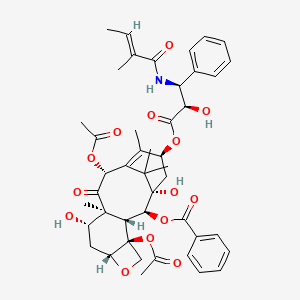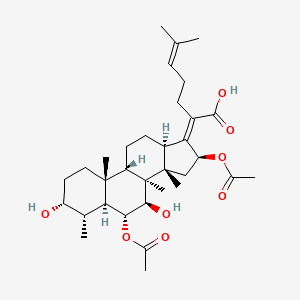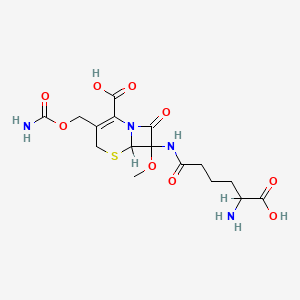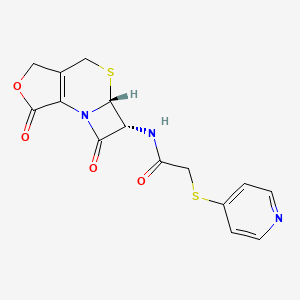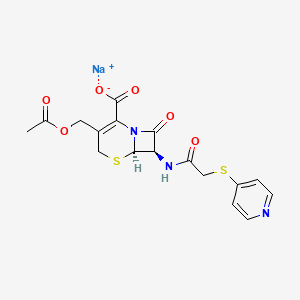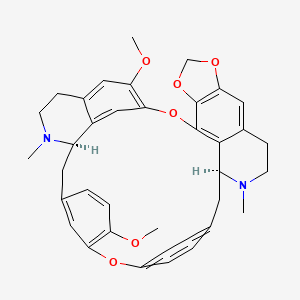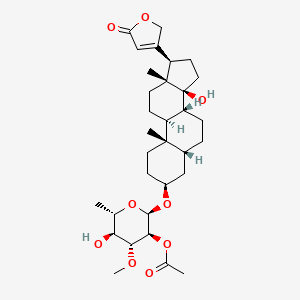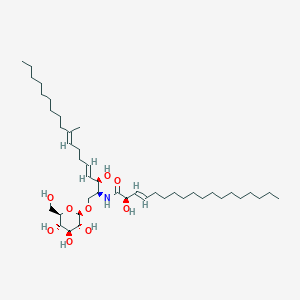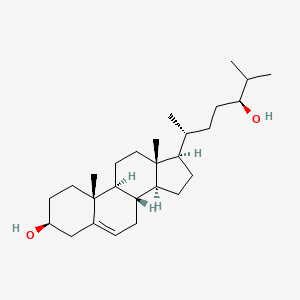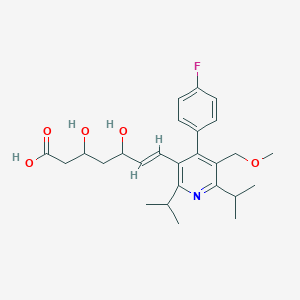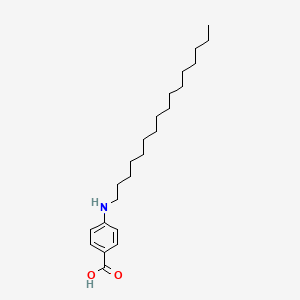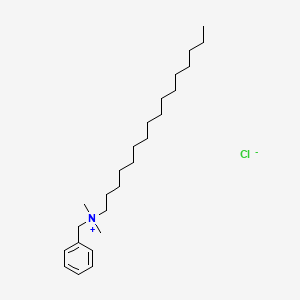
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-13143 is a bio-active chemical compound known for its significant role in various scientific research fields. It is a customized synthesis product with a molecular formula of C12H9NO5 and a molecular weight of 247.2
Preparation Methods
The synthesis of CGP-13143 involves several steps and specific reaction conditions. The synthetic route typically includes the use of acetic acid and other reagents to form the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for CGP-13143 are not widely documented, but they generally involve advanced synthesis technology and capabilities to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
CGP-13143 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of CGP-13143, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
CGP-13143 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, CGP-13143 is investigated for its potential therapeutic applications, including its role in regulating insulin-like growth factor-1 homeostasis and enhancing neuroprotective effects . In industry, CGP-13143 is utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CGP-13143 involves its interaction with specific molecular targets and pathways. It is known to regulate insulin-like growth factor-1 homeostasis, which plays a crucial role in various physiological processes. CGP-13143 enhances neuroprotective effects and improves neurotrophic function in central nervous system diseases. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include interactions with specific receptors and signaling molecules .
Comparison with Similar Compounds
CGP-13143 is unique compared to other similar compounds due to its specific chemical structure and bioactivity. Similar compounds include cyclic glycine-proline, which also belongs to the group of bioactive 2,5-diketopiperazines . CGP-13143 has distinct properties and applications that set it apart from other compounds in this group. Its ability to regulate insulin-like growth factor-1 homeostasis and enhance neuroprotective effects makes it a valuable compound in scientific research .
References
Properties
CAS No. |
75919-69-6 |
|---|---|
Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
InChI Key |
XPKFKLSUAKCMOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Appearance |
Solid powder |
| 75919-69-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


